6-Bromo-2,2'-bipyridine

Synthetic Methodology Ligand Synthesis Process Chemistry

For researchers synthesizing luminescent Cu(I) complexes for OLEDs or developing asymmetric catalysts, 6-Bromo-2,2'-bipyridine is the essential building block. Unlike the 5-bromo isomer or 6,6'-dibromo derivative, monobromination at the 6-position preserves the N,N-chelation framework while enabling regioselective metal-halogen exchange and cross-coupling. This translates to tunable emission (orange-red to yellow-orange) and superior enantioselectivity. Procure with confidence: the established high-yield (88%) route from 6,6'-dibromo precursor ensures cost-efficient scale-up. Choose purity ≥97% for reproducible device performance and catalytic outcomes.

Molecular Formula C10H7BrN2
Molecular Weight 235.08 g/mol
CAS No. 10495-73-5
Cat. No. B106941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2,2'-bipyridine
CAS10495-73-5
Synonyms6-Bromo-2,2’-bipyridine;  2-Bromo-6-(2-pyridyl)pyridine;  6-Bromo-2,2’-bipyridyl;  6-Bromo-[2,2’]bipyridinyl
Molecular FormulaC10H7BrN2
Molecular Weight235.08 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=NC(=CC=C2)Br
InChIInChI=1S/C10H7BrN2/c11-10-6-3-5-9(13-10)8-4-1-2-7-12-8/h1-7H
InChIKeyNCRIDSGPLISUEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-2,2'-bipyridine (CAS 10495-73-5) | Procurement-Ready Monobrominated Bipyridine Ligand for Coordination Chemistry


6-Bromo-2,2'-bipyridine (CAS 10495-73-5) is a monobrominated derivative of 2,2'-bipyridine, a classic N,N-bidentate chelating ligand. With a molecular weight of 235.08 g/mol, it features a bromine atom at the 6-position, providing a site for orthogonal functionalization while preserving the chelating nitrogen framework. This compound is widely utilized in coordination chemistry for the synthesis of transition metal complexes . Its commercial availability from multiple global suppliers in purities ranging from 95% to >97% (GC) ensures consistent procurement for research and development purposes [1].

6-Bromo-2,2'-bipyridine (CAS 10495-73-5) | Why Direct Substitution with Unsubstituted or Differently Halogenated Bipyridines Is Not Advisable


Direct substitution of 6-bromo-2,2'-bipyridine with unsubstituted 2,2'-bipyridine, other halogenated derivatives (e.g., 6-chloro- or 6,6'-dibromo-), or regioisomers (e.g., 5-bromo-) leads to quantifiable differences in electronic properties, reactivity, and complex geometry [1]. The presence and position of the bromine atom significantly alter the ligand's electronic structure, which in turn affects metal coordination, catalytic activity, and the photophysical behavior of resulting complexes. For instance, the bromine substituent induces a red shift in absorption compared to unsubstituted bipyridine, enhancing near-UV light absorption . Furthermore, the specific 6-position allows for regioselective metal-halogen exchange or cross-coupling reactions, a pathway that is either less efficient or unavailable in other isomers like 5-bromo-2,2'-bipyridine. These variations mean that generic substitution can compromise device efficiency, catalytic yields, or material performance.

6-Bromo-2,2'-bipyridine (CAS 10495-73-5) | Quantitative Evidence for Differential Performance vs. Key Analogs


Enhanced Synthetic Accessibility via Higher Yielding Synthesis Compared to 6,6'-Dibromo-2,2'-bipyridine

The monobrominated species, 6-bromo-2,2'-bipyridine, can be prepared from the dibromo compound, 6,6'-dibromo-2,2'-bipyridine, via a metal-halogen exchange reaction. This method affords the monobromo product in a high yield of 88%, demonstrating a more efficient route to the monofunctionalized ligand compared to alternative synthetic strategies for other halogenated derivatives [1]. This yield advantage translates to lower cost and higher material availability for large-scale research applications.

Synthetic Methodology Ligand Synthesis Process Chemistry

Optimized Optical Properties in Copper(I) Complexes: Emission Color Tuning vs. 6,6'-Dihalogenated Analogs

In a comparative study of luminescent copper(I) complexes with bisphosphane ligands, complexes containing the 6-bromo-2,2'-bipyridine (6-Brbpy) ligand exhibit distinct emission characteristics compared to those with 6,6'-dichloro- (6,6'-Cl2bpy) or 6,6'-dibromo- (6,6'-Br2bpy) ligands. While all complexes are orange-to-red emitters in solution and yellow-to-orange in the solid state, the specific photophysical properties, including emission wavelength and quantum yield, vary due to the different electronic effects of the mono- versus di-halogenated bipyridine ligand [1]. This tunability is critical for optimizing the color purity and efficiency of OLED devices.

Photophysics Coordination Chemistry OLED Materials Luminescence

Electronic Modulation: Red-Shifted Absorption Compared to Unsubstituted Bipyridine

The introduction of a bromine substituent at the 6-position of 2,2'-bipyridine induces a measurable red shift in its UV-Vis absorption spectrum compared to the unsubstituted parent compound. This shift enhances light absorption in the near-UV region, a phenomenon attributed to the electron-withdrawing inductive effect and potential resonance contributions of the bromine atom . This electronic perturbation is a key differentiator when designing ligands for photocatalysis or light-harvesting applications.

DFT Calculations Electronic Structure Ligand Design

Regioselective Functionalization: A Versatile Handle for Asymmetric Ligand Synthesis

The single bromine atom in 6-bromo-2,2'-bipyridine serves as a highly regioselective handle for further functionalization. This is exemplified by its use in palladium-catalyzed cross-coupling reactions to synthesize unsymmetrical ligands, such as 6-aryl-6'-bromo-2,2'-bipyridine derivatives [1] and chiral binaphthyl-bipyridine ligands for asymmetric catalysis [2]. In contrast, the 5-bromo isomer (CAS 15862-19-8) lacks this specific synthetic utility due to its different steric and electronic environment, which affects both cross-coupling efficiency and the properties of the resulting ligand [3].

Asymmetric Catalysis Cross-Coupling Ligand Synthesis

6-Bromo-2,2'-bipyridine (CAS 10495-73-5) | High-Value Application Scenarios Based on Quantifiable Evidence


Synthesis of Color-Tunable Luminescent Copper(I) Complexes for OLEDs

Procurement of 6-bromo-2,2'-bipyridine is essential for research groups synthesizing luminescent copper(I) complexes for organic light-emitting diode (OLED) applications. As demonstrated in Section 3, the use of this ligand, as opposed to its 6,6'-dihalogenated counterparts, allows for fine-tuning of the emission color from orange-red to yellow-orange [1]. This precise control over photophysical properties is a direct result of the mono-brominated ligand's electronic influence, enabling the optimization of device color purity and efficiency [1].

Construction of Unsymmetrical and Chiral Ligands for Asymmetric Catalysis

Researchers engaged in asymmetric catalysis and the development of novel transition metal catalysts should source 6-bromo-2,2'-bipyridine as a key building block. The evidence in Section 3 highlights its superior utility in regioselective cross-coupling reactions to create unsymmetrical and chiral bipyridine ligands [2][3]. This contrasts with the more limited synthetic scope of other isomers like 5-bromo-2,2'-bipyridine [4]. The ability to systematically vary ligand structure at the 6-position is critical for optimizing enantioselectivity and catalytic activity.

Scalable Synthesis of Bipyridine-Based Ligands and Complexes

For projects requiring multi-gram to kilogram quantities of bipyridine-based ligands, selecting 6-bromo-2,2'-bipyridine offers a quantifiable procurement advantage. The established synthetic route from the more expensive 6,6'-dibromo-2,2'-bipyridine yields the target compound in a high 88% yield [5]. This high-yielding pathway directly translates to lower material costs and more efficient supply chain management compared to sourcing less efficiently synthesized halogenated bipyridine alternatives.

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